molecular formula C14H20BrNO3 B4724879 3-bromo-N-butyl-4-(2-methoxyethoxy)benzamide

3-bromo-N-butyl-4-(2-methoxyethoxy)benzamide

Cat. No.: B4724879
M. Wt: 330.22 g/mol
InChI Key: RXZHHKBYZVHYBH-UHFFFAOYSA-N
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Description

3-bromo-N-butyl-4-(2-methoxyethoxy)benzamide is an organic compound with the molecular formula C14H20BrNO3 It is a derivative of benzamide, characterized by the presence of a bromine atom at the 3-position, a butyl group at the nitrogen atom, and a 2-methoxyethoxy group at the 4-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-butyl-4-(2-methoxyethoxy)benzamide typically involves the following steps:

    Bromination: The starting material, 4-(2-methoxyethoxy)benzamide, undergoes bromination at the 3-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    N-alkylation: The brominated intermediate is then subjected to N-alkylation with butylamine under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-butyl-4-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and butylamine.

Scientific Research Applications

3-bromo-N-butyl-4-(2-methoxyethoxy)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-butyl-4-(2-methoxyethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the butyl group can influence its binding affinity and specificity. The 2-methoxyethoxy group may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(tert-butyl)-4-(2-methoxyethoxy)benzamide: Similar structure but with a tert-butyl group instead of a butyl group.

    4-bromo-N-ethyl-3-methoxybenzamide: Similar structure but with an ethyl group and a methoxy group instead of a butyl group and a 2-methoxyethoxy group.

Uniqueness

3-bromo-N-butyl-4-(2-methoxyethoxy)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the bromine atom, butyl group, and 2-methoxyethoxy group provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

3-bromo-N-butyl-4-(2-methoxyethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-3-4-7-16-14(17)11-5-6-13(12(15)10-11)19-9-8-18-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZHHKBYZVHYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)OCCOC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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